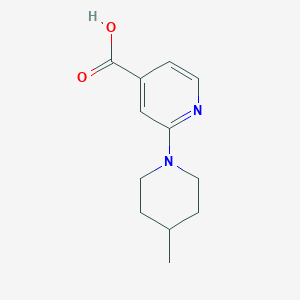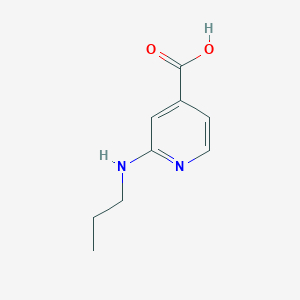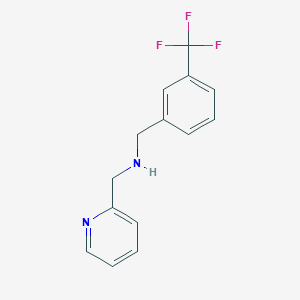 (Pyridin-2-yl)méthylamine CAS No. 1019564-99-8"
>
(Pyridin-2-yl)méthylamine CAS No. 1019564-99-8"
>
(Pyridin-2-yl)méthylamine
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . The reactions are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . These properties are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agents antiprolifératifs pour la thérapie du cancer
Ce composé a été utilisé dans la synthèse de dérivés qui présentent une activité antiproliférative significative contre diverses lignées de cellules cancéreuses. Par exemple, des dérivés ont été conçus pour cibler les lignées de cellules A549 (cancer du poumon), HCT-116 (cancer colorectal) et PC-3 (cancer de la prostate). Ces dérivés peuvent induire l'apoptose et arrêter le cycle cellulaire en phase G1, suggérant leur potentiel en tant qu'agents antiprolifératifs efficaces .
Inhibiteurs de BRAF dans le traitement ciblé du cancer
Certains dérivés de ce composé se sont montrés prometteurs en tant qu'inhibiteurs potentiels de BRAF. BRAF fait partie de la voie MAPK/ERK, qui est souvent dysrégulée dans les cancers. En inhibant cette voie, ces dérivés pourraient offrir une approche thérapeutique ciblée avec une toxicité minimale, améliorant ainsi la qualité de vie des patients atteints de cancer .
Conception de nouveaux chimiot ypes pour la découverte de médicaments
Le motif structurel de (Pyridin-2-yl)méthylamine sert de chimiot ype pour la conception de nouveaux médicaments. Son incorporation dans de nouvelles molécules pourrait conduire à la découverte de médicaments avec une efficacité et une sélectivité améliorées pour diverses maladies .
Synthèse de dérivés d'urée
Le composé est un précurseur clé dans la synthèse de dérivés d'urée. Ces dérivés ont été explorés pour leurs propriétés médicinales, en particulier dans le développement d'agents anticancéreux. Le fragment urée est un fragment important en chimie médicinale en raison de sa polyvalence et de sa pertinence biologique .
Études d'amarrage moléculaire
En raison de sa structure unique, le composé peut être utilisé dans des études d'amarrage moléculaire pour prédire l'orientation d'une molécule vers le site actif d'une protéine. Ceci est crucial dans la conception rationnelle des médicaments, permettant de prédire l'affinité de liaison et l'activité des candidats médicaments .
Agents anticancéreux avec sélectivité
Des dérivés de ce composé ont été évalués pour leur sélectivité dans la destruction des cellules cancéreuses tout en épargnant les cellules normales. Cette sélectivité est primordiale pour réduire les effets secondaires indésirables généralement associés à la chimiothérapie .
Safety and Hazards
Orientations Futures
The future directions for this compound involve the discovery of many novel applications of TFMP . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function
Cellular Effects
The effects of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .
Molecular Mechanism
At the molecular level, (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Understanding these molecular mechanisms is crucial for developing targeted therapies and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider in in vitro and in vivo studies. These temporal effects provide insights into the compound’s potential for long-term use and its overall efficacy .
Dosage Effects in Animal Models
The effects of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine vary with different dosages in animal models. Studies have shown threshold effects and potential toxic or adverse effects at high doses. Understanding these dosage effects is essential for determining the compound’s safety and therapeutic window .
Metabolic Pathways
(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine within cells and tissues are essential for understanding its overall efficacy. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific tissues. These factors are critical for developing targeted therapies and other applications .
Subcellular Localization
The subcellular localization of (Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine affects its activity and function
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)12-5-3-4-11(8-12)9-18-10-13-6-1-2-7-19-13/h1-8,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSIFDQDPDIBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)
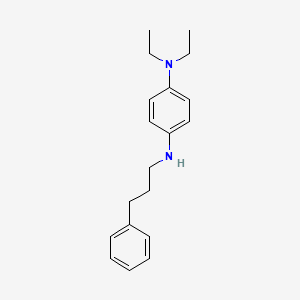

![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)
![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)
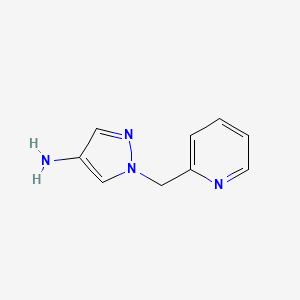
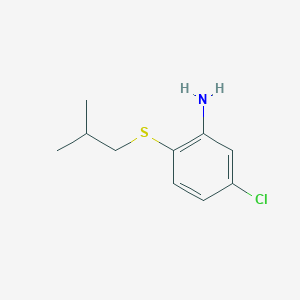
![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)


